2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine
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Overview
Description
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound with the molecular formula C10H16F3N3. This compound is characterized by the presence of a pyrazole ring substituted with an isobutyl group and a trifluoromethyl group, as well as an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isobutyl group and a trifluoromethyl group.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction, where the pyrazole ring is reacted with an appropriate ethanamine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could produce various substituted derivatives.
Scientific Research Applications
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine: A closely related compound with a similar structure but different substitution pattern on the pyrazole ring.
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the ethanamine side chain but shares the pyrazole core structure.
Uniqueness
2-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of both an isobutyl group and a trifluoromethyl group on the pyrazole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C10H16F3N3 |
---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanamine |
InChI |
InChI=1S/C10H16F3N3/c1-7(2)5-16-6-8(3-4-14)9(15-16)10(11,12)13/h6-7H,3-5,14H2,1-2H3 |
InChI Key |
SNHRDIDYWIOABR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CCN |
Origin of Product |
United States |
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